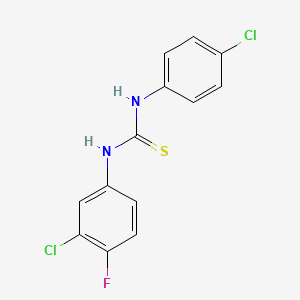

3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea

Description

3-(3-Chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea is a halogen-substituted thiourea derivative characterized by two distinct aromatic rings: a 3-chloro-4-fluorophenyl group and a 4-chlorophenyl group, both linked via a thiourea (-NH-CS-NH-) bridge. The presence of halogen atoms (chlorine and fluorine) in this compound enhances its electronic and steric properties, which can influence intermolecular interactions, solubility, and binding affinity to biological targets .

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FN2S/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-12(16)11(15)7-10/h1-7H,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHOZNZKIQAJCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC2=CC(=C(C=C2)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with 4-chlorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

3-chloro-4-fluoroaniline+4-chlorophenyl isothiocyanate→3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea can undergo various types of chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under thermal conditions.

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

To contextualize the properties of 3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea, a comparison with structurally related thiourea derivatives and halogen-substituted analogs is presented below.

Structural and Supramolecular Comparisons

Evidence from Hirshfeld surface analysis (Table 1) highlights key differences in hydrogen-bonding interactions and halogen substituent effects among thiourea derivatives:

Key Observations :

- Unlike adamantyl-substituted thioureas (compounds 2–6), the target lacks a bulky adamantane group, which could reduce steric hindrance and improve solubility in polar solvents .

- Noncovalent interactions (e.g., halogen⋯π, hydrogen bonding) in the target are likely modulated by the electron-withdrawing Cl/F substituents, as seen in similar systems .

Biological Activity

3-(3-Chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea, also known by its CAS number 298215-85-7, is a thiourea derivative that has garnered attention for its potential biological activities, particularly in anticancer and antibacterial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiourea functional group, which is known for its diverse biological properties. Its structural formula is represented as:

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 276.75 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in DMSO |

| Hazard Classification | Acute Tox. 4 Oral |

Anticancer Activity

Thiourea derivatives, including 3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea, have been investigated for their anticancer properties. Studies indicate that they can inhibit the proliferation of various cancer cell lines.

-

In Vitro Studies :

- The compound has shown significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values reported range from 5 to 20 µM, indicating potent activity compared to standard chemotherapeutics like hydroxyurea .

- Mechanism of Action :

Antibacterial Activity

The antibacterial potential of thiourea derivatives has also been explored:

- Minimum Inhibitory Concentration (MIC) :

Case Study 1: Anticancer Efficacy in HeLa Cells

A study conducted on the cytotoxic effects of various thiourea derivatives highlighted the efficacy of 3-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)thiourea against HeLa cells. The MTT assay revealed an IC50 value of approximately 8 µM, demonstrating its potential as a lead compound for further anticancer drug development .

Case Study 2: Antibacterial Activity Assessment

In a comparative analysis of several thiourea compounds against Staphylococcus aureus and Escherichia coli, this compound showed comparable antibacterial activity to standard antibiotics with inhibition zones measuring up to 30 mm .

Q & A

Q. What long-term experimental designs are needed to evaluate ecological impacts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.